molecular formula C11H11BINO4 B567348 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1287221-37-7

2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B567348
CAS No.: 1287221-37-7
M. Wt: 358.926
InChI Key: GEXCTPQCJMYLNP-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound It is characterized by the presence of an iodophenyl group, a methyl group, and a dioxazaborocane ring

Scientific Research Applications

2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and pharmaceuticals

Mechanism of Action

Target of Action

Compounds with iodophenyl groups, such as 3-iodo-tyrosine, have been shown to interact withTyrosine–tRNA ligase in organisms like Escherichia coli . This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of tyrosine to its corresponding tRNA molecule .

Mode of Action

Iodophenyl compounds are known to interact with their targets throughiodination . This process involves the addition of an iodine atom to a specific position on the target molecule, which can significantly alter its function and activity.

Biochemical Pathways

Iodophenyl compounds like 3-iodo-tyrosine are involved in theThyroid Hormone Synthesis pathway . In this pathway, iodination of tyrosine residues is a critical step in the production of thyroid hormones, which are essential regulators of metabolism .

Pharmacokinetics

It’s worth noting that iodinated compounds like liothyronine sodium (t3) are almost totally absorbed, with a biological half-life of about 2-1/2 days . These properties can significantly impact the bioavailability and therapeutic efficacy of the compound.

Result of Action

Iodophenyl compounds are known to exert significant effects on cellular metabolism and protein synthesis due to their involvement in critical biochemical pathways .

Action Environment

The action, efficacy, and stability of 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can be influenced by various environmental factors. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other molecules or ions in the environment that may interact with the iodine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 3-iodophenylboronic acid with a suitable dioxazaborocane precursor under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Pinacol boronic esters
  • 3-Iodophenylboronic acid

Uniqueness

2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its dioxazaborocane ring structure, which imparts distinct chemical reactivity and stability compared to other boronic acids and esters. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-(3-iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BINO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXCTPQCJMYLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BINO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746233
Record name 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287221-37-7
Record name 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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